N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorophenylacetic acid with thioamide under acidic conditions.
Alkylation: The thiazole intermediate is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Amidation: The final step involves the reaction of the alkylated thiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Research focuses on its interaction with biological targets and its potential as a drug candidate.
Material Science: The compound’s properties are explored for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide: shares similarities with other thiazole-containing compounds and benzamide derivatives.
4-chlorophenylthiazole derivatives: These compounds have similar structural features and may exhibit comparable biological activities.
Trimethoxybenzamide derivatives: These compounds share the trimethoxybenzamide moiety and may have similar pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-13-19(30-22(25-13)14-5-7-16(23)8-6-14)9-10-24-21(26)15-11-17(27-2)20(29-4)18(12-15)28-3/h5-8,11-12H,9-10H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVANNDZQLCVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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